N-Nitroso Duloxetine

Genotoxicology Mutagenicity Transgenic Rodent Assay

N-Nitroso Duloxetine (CAS 2680527-91-5) is a nitrosamine drug substance-related impurity (NDSRI) formed via N-nitrosation of the secondary amine moiety present in the antidepressant active pharmaceutical ingredient (API) duloxetine. This compound is structurally and mechanistically distinct from small-molecule nitrosamines such as NDMA and NDEA, and its formation is uniquely associated with duloxetine-containing drug products, thereby representing a product-specific genotoxic risk that mandates dedicated analytical control.

Molecular Formula C18H18N2O2S
Molecular Weight 326.4 g/mol
CAS No. 2680527-91-5
Cat. No. B6249033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Duloxetine
CAS2680527-91-5
Molecular FormulaC18H18N2O2S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)N=O
InChIInChI=1S/C18H18N2O2S/c1-20(19-21)12-11-17(18-10-5-13-23-18)22-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17H,11-12H2,1H3
InChIKeyRPVCVCXTFJVSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Duloxetine (CAS 2680527-91-5) Reference Standard Procurement: A Dedicated NDSRI for Duloxetine API Risk Control


N-Nitroso Duloxetine (CAS 2680527-91-5) is a nitrosamine drug substance-related impurity (NDSRI) formed via N-nitrosation of the secondary amine moiety present in the antidepressant active pharmaceutical ingredient (API) duloxetine . This compound is structurally and mechanistically distinct from small-molecule nitrosamines such as NDMA and NDEA, and its formation is uniquely associated with duloxetine-containing drug products, thereby representing a product-specific genotoxic risk that mandates dedicated analytical control [1]. This reference standard is intended exclusively for analytical method development, validation, and quality control (QC) release testing applications, and is not for human consumption [2].

Why N-Nitroso Duloxetine (CAS 2680527-91-5) Reference Standards Cannot Be Replaced by Generic Nitrosamine Analogs in Duloxetine Analysis


Generic nitrosamine impurity standards (e.g., NDMA, NDEA, NDIPA) are chemically and toxicologically distinct from N-nitroso duloxetine and cannot serve as method development surrogates or system suitability markers for duloxetine-specific analysis. N-Nitroso duloxetine is an NDSRI that shares a structural backbone with the duloxetine API, meaning its chromatographic behavior, ionization efficiency in mass spectrometry, and matrix interference profile are entirely dissimilar from small-molecule nitrosamines [1]. Critically, the European Medicines Agency (EMA) has assigned a compound-specific Acceptable Daily Intake (ADI) limit of 100 ng/day to N-nitroso duloxetine based on structure-activity relationship (SAR) analysis, a value that is approximately 5.6× higher than the default 18 ng/day AI applied to uncharacterized nitrosamines but far lower than the 1500 ng/day AI assigned to CPCA Category 4-5 nitrosamines [2]. Use of an incorrect reference standard would invalidate quantification accuracy, compromise method validation, and lead to erroneous risk assessments in regulatory submissions [3].

N-Nitroso Duloxetine (CAS 2680527-91-5): Head-to-Head Comparative Evidence for Procurement Decision Support


N-Nitroso Duloxetine Exhibits 10- to 100-Fold Lower Mutagenic Potency Compared to NDMA and NDEA in In Vitro and In Vivo Assays

In vivo transgenic rodent (TGR) mutagenicity studies using BigBlue rats demonstrated that N-nitroso duloxetine has a substantially attenuated mutagenic potency relative to the highly potent small-molecule nitrosamines NDMA and NDEA. Modeling of physicochemical properties and mechanistic activation by quantum mechanical calculations indicated that NDSRIs of fluoxetine, duloxetine, and atomoxetine are 10- to 100-fold less potent than NDMA or NDEA [1]. The in vivo BMDL (benchmark dose lower confidence limit) for N-nitroso duloxetine in liver tissue was determined to be 6.8 mg/kg/day, which translates to an AI estimate of 6800 ng/day when derived directly from the mutagenicity endpoint [2]. Relative potency calculations based on this BMDL value yield AI estimates of 4695 ng/day (relative to NDMA) and 1802 ng/day (relative to NDEA) [2]. These experimentally derived AI values are at least 18- to 68-fold higher than the regulatory ADI of 100 ng/day assigned by EMA [3].

Genotoxicology Mutagenicity Transgenic Rodent Assay Acceptable Daily Intake Derivation

N-Nitroso Duloxetine Is Positive in Enhanced Ames Test (EAT) and Induces Micronuclei in Human TK6 Cells, Differentiating It from Ames-Negative NDSRIs

A systematic evaluation of 15 NDSRIs demonstrated a clear bifurcation in genotoxicity outcomes based on Enhanced Ames Test (EAT) results. N-Nitroso duloxetine was among the seven NDSRIs that tested positive in the EAT [1]. In follow-up human TK6 cell assays, only three of the EAT-positive NDSRIs—N-nitroso duloxetine, N-nitroso fluoxetine, and N-nitroso nortriptyline—produced a statistically significant increase in micronucleus (MN) frequency in 2D cultures, indicating a capacity to induce chromosomal damage in a mammalian cell system with metabolic activation [2]. By contrast, five EAT-negative NDSRIs were consistently negative in mammalian cell gene mutation assays, reinforcing the predictive validity of the EAT for this compound class [3].

Genotoxicity Screening Enhanced Ames Test Mammalian Cell Mutation Assay In Vitro Toxicology

EMA Assigns N-Nitroso Duloxetine a Compound-Specific ADI of 100 ng/day Based on SAR, Differentiating It from Default 18 ng/day and 1500 ng/day CPCA Category Limits

Regulatory classification of N-nitroso duloxetine as an NDSRI places it in a distinct tier of acceptable intake (AI) limits that differs from both small-molecule nitrosamines and lower-potency NDSRIs. The EMA has established a compound-specific ADI of 100 ng/day for N-nitroso duloxetine based on structure-activity relationship (SAR) analysis, a value that supersedes the default 18 ng/day AI previously applied to uncharacterized nitrosamines [1]. This 100 ng/day ADI is approximately 5.6× higher than the 18 ng/day default but 15× lower than the 1500 ng/day AI assigned to CPCA Category 4-5 nitrosamines, which represent the majority of potential NDSRIs derived from secondary amine precursors [2]. The FDA has concurrently recommended that manufacturers ensure NDSRIs in duloxetine products meet AI limits by August 1, 2025 [3].

Regulatory Toxicology Acceptable Daily Intake NDSRI Classification CPCA Categorization

LC-MS/MS Method for N-Nitroso Duloxetine Achieves 100.5-102.4% Recovery and 1.54-2.6% RSD, Meeting ICH Q2(R1) Validation Criteria for Trace-Level Quantification

A validated LC-MS/MS method developed specifically for N-nitroso duloxetine in duloxetine pharmaceutical formulations demonstrated analytical performance parameters that satisfy ICH Q2(R1) and USP <1225> validation criteria for trace-level genotoxic impurity quantification [1]. The method achieved a mean impurity recovery ranging from 100.5% to 102.4%, with relative standard deviation (RSD) values (n=6) ranging from 1.54% to 2.6% across the linearity range from LOQ to 150% of the specification limit [1]. In a separate method capable of simultaneously quantifying NDMA, NDIPA, and N-nitroso duloxetine, the linearity range for all three analytes was 0.003-0.045 ppm with regression coefficient >0.999, demonstrating that N-nitroso duloxetine can be integrated into multi-analyte panels without sacrificing sensitivity [2].

Analytical Method Validation LC-MS/MS Quantification Genotoxic Impurity Analysis ICH Guidelines

SwissMedic OMCL and Taiwan FDA Have Published Official LC-MS/MS Methods for N-Nitroso Duloxetine, Establishing a Regulatory-Validated Analytical Framework Distinct from Generic Nitrosamine Methods

Official analytical methods for the determination of N-nitroso duloxetine in duloxetine preparations using LC-MS/MS have been published by both the SwissMedic Official Medicines Control Laboratory (OMCL) and the Taiwan Food and Drug Administration (TFDA) [1]. These methods provide a regulatory-validated framework for quantifying N-nitroso duloxetine specifically, in contrast to generic nitrosamine screening methods that may not adequately resolve this NDSRI from the duloxetine API matrix. The availability of official methods establishes a compliance benchmark: laboratories developing in-house methods must demonstrate equivalency or superiority to these published procedures when using alternate approaches [2].

Official Methods OMCL Compendial Methods Regulatory Compliance Nitrosamine Impurity Testing

USP Reference Standard Availability for N-Nitroso Duloxetine Supports Compendial Method Alignment and Regulatory Submission Consistency

The United States Pharmacopeia (USP) has released eight reference standards to support methods in General Chapter <1469> Nitrosamine Impurities, and N-Nitroso Duloxetine Solution (Catalog 1A04000) is among these official USP reference materials [1]. This compendial designation distinguishes N-nitroso duloxetine from the majority of NDSRIs, which are available only through non-compendial commercial suppliers. Procurement of the USP-graded reference standard provides documented traceability and characterization that aligns with FDA and EMA expectations for method validation and QC release testing in ANDA and NDA submissions [2].

Compendial Reference Standards USP General Chapter <1469> Nitrosamine Impurity Control ANDA/NDA Submissions

N-Nitroso Duloxetine (CAS 2680527-91-5): Priority Application Scenarios for Procurement and Method Deployment


ANDA and NDA Submission: Method Validation for Duloxetine API and Finished Product Release Testing

This is the primary procurement driver. FDA and EMA require that all duloxetine drug product manufacturers assess and control N-nitroso duloxetine levels at or below the 100 ng/day ADI [1]. A validated LC-MS/MS method using the authentic N-nitroso duloxetine reference standard must demonstrate accuracy (recovery 100.5-102.4%), precision (RSD 1.54-2.6%), and linearity (r > 1.000) across the LOQ to 150% specification range [2]. The method must be capable of quantifying N-nitroso duloxetine in the presence of the duloxetine API matrix, a requirement that generic nitrosamine standards cannot satisfy due to chromatographic and ionization differences [3].

QC Batch Release and Stability Testing for Commercial Duloxetine Products

Routine quality control testing of duloxetine API and finished dosage forms requires a reliable reference standard to quantify N-nitroso duloxetine at trace levels. The validated LC-MS/MS method described in the literature achieves a quantitative range of 0.075-3.75 ng/mL in dilution solvent for API and capsules [1]. The sample solution is stable for 7 days, enabling practical batch release workflows [1]. Implementation of the official SwissMedic OMCL or Taiwan FDA methods using the corresponding reference standard provides a defensible compliance framework [2].

Method Development and Cross-Validation for Multi-Nitrosamine Screening Panels

Laboratories developing multi-analyte nitrosamine screening methods for duloxetine products must include N-nitroso duloxetine alongside small-molecule nitrosamines such as NDMA and NDIPA. The APCI-LC-MS/MS method capable of simultaneously quantifying all three analytes demonstrates that N-nitroso duloxetine can be integrated into multi-analyte workflows with linearity of 0.003-0.045 ppm and R > 0.999 [1]. Procurement of the N-nitroso duloxetine reference standard is essential for establishing retention time, MRM transitions, and matrix-specific recovery factors for this NDSRI in the multi-analyte panel.

In Vitro Genotoxicity Screening: Positive Control for Enhanced Ames Test and Mammalian Cell Assays

Research laboratories conducting nitrosamine genotoxicity screening panels can employ N-nitroso duloxetine as a positive control reference compound. The compound has been confirmed positive in both the Enhanced Ames Test (EAT) and the human TK6 micronucleus assay, making it one of only three NDSRIs (out of 15 tested) that exhibited positive responses in both assay systems [1]. This dual-positive profile supports method qualification and inter-laboratory comparability for NDSRI genotoxicity assessment programs [2].

Technical Documentation Hub

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